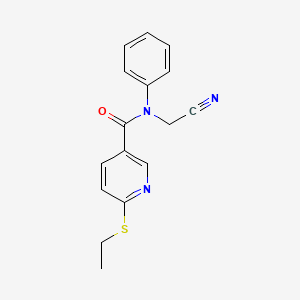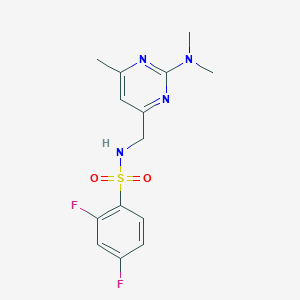
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2,4-difluorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2,4-difluorobenzenesulfonamide is a compound that can be categorized within the class of sulfonamides, which are known for their diverse biological activities and applications in medicinal chemistry. Sulfonamides typically consist of a sulfonyl group attached to an amine, and they have been explored for various therapeutic applications, including as enzyme inhibitors and anticancer agents .
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the reaction of amines with sulfonyl chlorides in the presence of a base. For instance, the synthesis of N-(4-methoxyphenethyl)-4-methylbenzensulfonamide was initiated by reacting 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution . Although the specific synthesis of N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2,4-difluorobenzenesulfonamide is not detailed in the provided papers, similar methodologies could be applied, using the appropriate starting materials and conditions to introduce the dimethylamino and difluoro functional groups.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group (S(=O)2) bonded to an amine. The crystal structure of a related compound, N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, revealed π–π interactions and hydrogen-bonding interactions, forming a three-dimensional network . These interactions are crucial for the stability and packing of the molecules in the solid state and can influence the compound's properties and reactivity.
Chemical Reactions Analysis
Sulfonamides can participate in various chemical reactions, including nucleophilic substitution and addition reactions. For example, the reaction of 2-aminopyrimidines with N-(2,2-dichloro-2-phenylethylidene)arenesulfonamides leads to nucleophilic addition to the azomethine group, followed by cyclization to form imidazo[1,2-a]pyrimidin-3-ylsulfonamides . These reactions are often used to create more complex structures with potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamides, such as solubility, can be critical for their biological activity and pharmacokinetics. For instance, the poor aqueous solubility of certain sulfonamide derivatives has been improved through structural modifications, resulting in compounds with better solubility and retained biological activity . The presence of fluorine atoms, as in the case of tetrafluorobenzenesulfonamides, has been shown to enhance binding potency towards certain enzymes . The specific properties of N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2,4-difluorobenzenesulfonamide would need to be experimentally determined, but it can be inferred that the difluoro groups may influence its binding affinity and solubility.
科学的研究の応用
Electrostatic Activation in SNAr Reactions
Research by Weiss and Pühlhofer (2001) explores the electrostatic activation of SNAr (nucleophilic aromatic substitution) reactivity by sulfonylonio substituents. They demonstrate that the presence of sulfonylonio functions allows SNAr reactions to proceed under milder conditions, offering a pathway to synthesize 4-(1-pyridinio)-substituted benzenesulfonamides, compounds of pharmaceutical interest (Weiss & Pühlhofer, 2001).
Fluorination of 2-Aminopyrimidines
Wang et al. (2017) present a method for the direct fluorination of 4,6-disubstituted 2-aminopyrimidines, leading to 5-fluoro-2-aminopyrimidines with high yield. This process is pivotal for the transformation of these compounds into N-(5-fluoro-4,6-diphenylpyrimidin-2-yl)-4-methylbenzenesulfonamide, highlighting its importance in medicinal chemistry applications (Wang et al., 2017).
Synthesis and Characterization of Novel Sulfonamides
Murthy et al. (2018) focus on the synthesis, characterization, and computational study of a new sulfonamide molecule, showcasing the structural and electronic properties through DFT/B3LYP/6-311G++(d,p) level of theory. This research contributes to understanding the molecular interactions and reactivity of such compounds, potentially leading to the discovery of new drug candidates (Murthy et al., 2018).
Anticancer Activity of Copper(II)-Sulfonamide Complexes
González-Álvarez et al. (2013) explore the effect of sulfonamide derivatives on DNA binding, cleavage, genotoxicity, and anticancer activity through the synthesis of mixed-ligand copper(II)-sulfonamide complexes. Their findings indicate that these complexes exhibit significant biological activity, suggesting potential therapeutic applications (González-Álvarez et al., 2013).
Nonlinear Optical Properties
Li et al. (2012) synthesize a series of thienyl-substituted pyridinium salts to investigate their nonlinear optical properties. This research underscores the potential of sulfonamide derivatives in the development of materials for optical applications (Li et al., 2012).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-2,4-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N4O2S/c1-9-6-11(19-14(18-9)20(2)3)8-17-23(21,22)13-5-4-10(15)7-12(13)16/h4-7,17H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVYKJPYTPZOTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)CNS(=O)(=O)C2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

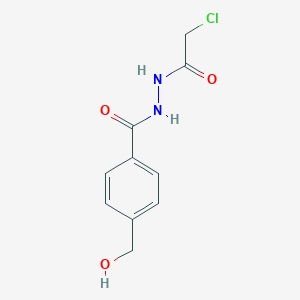
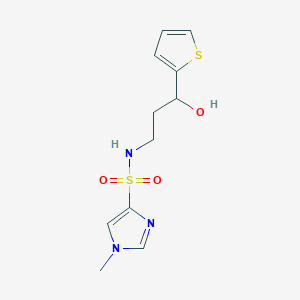
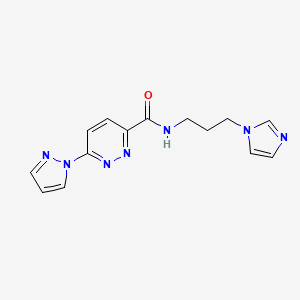
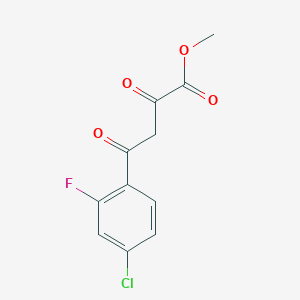
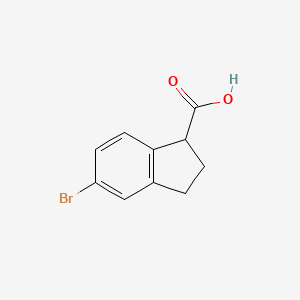
![2-(4-Chlorophenoxy)-1-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2521016.png)
![5-amino-1-[(2,5-dimethylphenyl)methyl]-N-(furan-2-ylmethyl)triazole-4-carboxamide](/img/structure/B2521018.png)
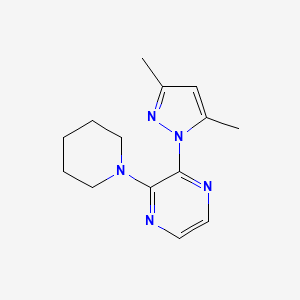
![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2521021.png)
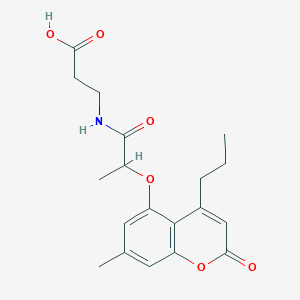
![3-Fluoro-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2521025.png)

![N6-(2,2-dimethoxyethyl)-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2521028.png)
